REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][O:12][CH2:13][CH2:14][CH2:15][NH2:16]>>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([NH:16][CH2:15][CH2:14][CH2:13][O:12][CH3:11])=[CH:3][CH:4]=1)([O-:10])=[O:9]
|
Name
|
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
102 mL
|
Type
|
reactant
|
Smiles
|
COCCCN
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
One then pours
|
Type
|
CUSTOM
|
Details
|
The intended product precipitates first in the form of an oil which
|
Type
|
CUSTOM
|
Details
|
crystallizes rapidly
|
Type
|
CUSTOM
|
Details
|
After recrystallization in methanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
vacuum drying the product melts at 56° C
|
Type
|
CUSTOM
|
Details
|
Analysis gives the
|
Type
|
CUSTOM
|
Details
|
following results
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(NCCCOC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |